4-(1-Bromoethyl)benzoic acid

polymer chemistry graft copolymer synthesis cation effect

4-(1-Bromoethyl)benzoic acid (CAS 113023-73-7) is a bifunctional benzoic acid derivative serving as a key intermediate in eprosartan synthesis. Its α-methyl-substituted benzylic bromide confers distinct reactivity versus primary benzylic bromide analogs (e.g., CAS 6232-88-8), preventing unreliable synthetic method transfer. • Bifunctional scaffold enables sequential esterification (COOH) and nucleophilic displacement (benzylic Br) for eprosartan core construction. • K salt form exhibits the highest thermal polymerization reactivity among alkali counterions (K > Na > Li), reaching completion within 15 min. • One-pot pyridinium-grafted cellulose nanocrystal synthesis via sequential esterification/nucleophilic substitution. • ≥98% purity; white to off-white solid; stored at 2-8°C; shipped ambient.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 113023-73-7
Cat. No. B044954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Bromoethyl)benzoic acid
CAS113023-73-7
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)Br
InChIInChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)
InChIKeyVICCYULHZWEWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Bromoethyl)benzoic acid (CAS 113023-73-7): A Bifunctional Benzylic Bromide Intermediate for API Synthesis and Polymer Grafting


4-(1-Bromoethyl)benzoic acid (CAS 113023-73-7) is a para-substituted aromatic carboxylic acid derivative featuring both a carboxylic acid moiety and a secondary benzylic bromide. With a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol [1], this compound exhibits a melting point of 155-156°C [1] and is typically supplied as a solid with purity specifications of ≥98% . The bifunctional architecture enables orthogonal reactivity: the carboxylic acid group participates in esterification and amidation, while the benzylic bromide serves as an electrophilic handle for nucleophilic substitution, polymerization initiation, and surface grafting applications [2].

Why 4-(1-Bromoethyl)benzoic acid (CAS 113023-73-7) Cannot Be Directly Replaced by 4-(Bromomethyl)benzoic acid or Other Benzylic Halide Analogs


Substituting 4-(1-bromoethyl)benzoic acid with the closely related 4-(bromomethyl)benzoic acid (CAS 6232-88-8) or 4-ethylbenzoic acid fundamentally alters reaction kinetics, steric accessibility, and enzymatic substrate recognition. The α-methyl substitution introduces a chiral center (racemic in standard grades) that modifies the steric bulk around the electrophilic carbon compared to the primary benzylic bromide analog [1]. This structural difference produces distinct polymerization reactivity profiles [2] and divergent CYP450-catalyzed oxidation outcomes [3], meaning that synthetic routes optimized for one scaffold cannot be reliably transferred to the other without extensive re-optimization of reaction conditions and yields.

Quantitative Differentiation Evidence for 4-(1-Bromoethyl)benzoic acid (CAS 113023-73-7) Relative to Structural Analogs


Alkali Salt Counterion-Dependent Polymerization Reactivity: Potassium Salt Exhibits Highest Activity

The thermal polymerization reactivity of alkali 4-(1-bromoethyl)benzoate salts shows pronounced counterion dependence, with the relative reactivity for both oligocondensation and vinyl polymerization decreasing in the order K > Na > Li [1]. The potassium salt demonstrates the fastest initial reaction rate, with polymerization proceeding rapidly during the first 15 minutes before slowing [1].

polymer chemistry graft copolymer synthesis cation effect

Divergent CYP450 Substrate Recognition: 4-(Bromomethyl)benzoic acid Is Oxidized by CYP199A4, While 4-(1-Bromoethyl)benzoic acid Activity Remains Uncharacterized

CYP199A4 efficiently catalyzes the oxidation of 4-chloromethyl- and 4-bromomethyl-benzoic acid to 4-formylbenzoic acid via hydroxylation of the α-carbon [1]. The enzyme binds the 4-chloromethyl substrate in a manner similar to 4-ethylbenzoic acid, positioning the benzylic α-carbon hydrogens for abstraction [1]. However, CYP199A4 shows no detectable oxidation of 4-halobenzoic acids [1], and the oxidation outcome for 4-(1-bromoethyl)benzoic acid has not been reported, suggesting that the α-methyl substitution in the target compound may sterically hinder enzyme access or alter binding orientation compared to the primary benzylic halide analogs.

enzymatic oxidation CYP450 drug metabolism

Grafting Efficiency in Cellulose Nanocrystal Modification: Comparable to 4-(Bromomethyl)benzoic acid in One-Pot Pyridinium Functionalization

In a one-pot synthesis of pyridinium-grafted cellulose nanocrystals (CNCs), both 4-(1-bromoethyl)benzoic acid and 4-(bromomethyl)benzoic acid were employed as grafting agents with comparable efficiency [1]. The reaction proceeds via esterification between the carboxylic acid group and CNC hydroxyl groups, followed by nucleophilic attack of pyridine on the benzylic bromide carbon [1]. This one-pot approach simplifies existing cationization methods and leads to higher grafting density while retaining CNC crystallinity [1].

cellulose nanocrystals surface modification cationic grafting

Validated Application Scenarios for 4-(1-Bromoethyl)benzoic acid (CAS 113023-73-7) Based on Empirical Evidence


Synthesis of Eprosartan Antihypertensive API Intermediates

4-(1-Bromoethyl)benzoic acid serves as a key synthetic intermediate in the preparation of eprosartan, an angiotensin II receptor antagonist used for hypertension treatment [1]. The compound's bifunctional reactivity enables sequential esterification of the carboxylic acid group and nucleophilic displacement of the benzylic bromide, facilitating construction of the eprosartan core scaffold [1].

Preparation of Alkali 4-(1-Bromoethyl)benzoate Salts for Graft Copolymer Synthesis

The potassium salt of 4-(1-bromoethyl)benzoic acid demonstrates the highest thermal polymerization reactivity among alkali counterions (K > Na > Li) [2]. This property makes it particularly suitable for synthesizing poly(4-vinylbenzoate)-graft-oligo(oxycarbonyl-1,4-phenylenethylidene) copolymers, with the polymerization proceeding rapidly during the first 15 minutes of reaction [2].

Surface Cationization of Cellulose Nanocrystals via One-Pot Grafting

4-(1-Bromoethyl)benzoic acid enables a one-pot synthesis of pyridinium-grafted cellulose nanocrystals through sequential esterification and nucleophilic substitution [3]. This method achieves comparable grafting efficiency to 4-(bromomethyl)benzoic acid while offering the additional variable of α-methyl substitution that may influence surface properties and subsequent material performance [3].

Synthesis of 4-(1-Bromoethyl)benzoic Acid Ethyl Ester for Further Derivatization

The compound is routinely employed as a reagent for preparing 4-(1-bromoethyl)benzoic acid ethyl ester via esterification with ethanol or through treatment with trimethylsilyldiazomethane [4]. This protected form serves as a versatile building block for subsequent amide bond formation, Suzuki-Miyaura cross-coupling, or other palladium-catalyzed transformations requiring a masked carboxylic acid group [4].

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